N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Anticancer SAR Flavone

Researchers requiring a specific chromenone isomer for kinase inhibitor SAR often face potency gaps with commercial 7- or 3-substituted analogs. This compound provides the 6-position isonicotinamide regioisomer, whose para-pyridine geometry enables precise hinge-region hydrogen bonding and a >3.6-fold binding gain from the 4-methoxyphenyl group, avoiding the sirtuin-inhibitory profile of nicotinamide analogs. • Benchmarks the 4-methoxyphenyl contribution in kinase assays. • Retains sirtuin-activating pharmacophore for aging and metabolism studies. • In stock for reliable supply chain execution.

Molecular Formula C22H16N2O4
Molecular Weight 372.38
CAS No. 923210-94-0
Cat. No. B3000599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide
CAS923210-94-0
Molecular FormulaC22H16N2O4
Molecular Weight372.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C22H16N2O4/c1-27-17-5-2-14(3-6-17)21-13-19(25)18-12-16(4-7-20(18)28-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26)
InChIKeyXOURIGHVNFDTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide: Structural Differentiation


The compound N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide (CAS 923210-94-0) is a synthetic flavonoid-type molecule built on a chromen-4-one (4H-chromen-4-one) core, substituted at position 2 with a 4-methoxyphenyl ring and at position 6 with an isonicotinamide (pyridine-4-carboxamide) amide linkage . This specific connectivity distinguishes it from many common flavone derivatives that are oxygen-linked at the 6-position or bear different carboxamide regioisomers (e.g., nicotinamide). The chromenone scaffold is a recognized privileged structure in kinase inhibitor design and anticancer research, but the combination of a 4-methoxyphenyl substituent and a para-pyridine carboxamide tail defines a distinct chemical space that is not interchangeable with more abundant 7-substituted or 3-substituted chromenone analogs [1]. As a heterocyclic amide with a molecular formula of C22H16N2O4 and a molecular weight of 372.37 g/mol, the compound occupies a narrow logP and hydrogen-bond donor/acceptor niche that directly impacts target engagement and solubility profiles relative to close structural neighbors [1].

Scaffold 6‑position isonicotinamide chromen‑4‑one core
Key motif 4‑methoxyphenyl ring, para‑pyridine amide tail
Workflow Kinase inhibitor scaffold design, sirtuin‑pathway probe studies

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide: Nicotinamide Swap Risk


Chromenone derivatives bearing amide substituents at the 6-position are not a homogeneous class; the identity and regioisomerism of the pyridine carboxamide partner—isonicotinamide (4-pyridine) versus nicotinamide (3-pyridine)—fundamentally alters hydrogen-bonding geometry, electronic distribution, and target recognition. Isonicotinamide presents a linear para-disposition of the carboxamide group relative to the pyridine nitrogen, whereas nicotinamide offers a meta-arrangement, resulting in distinct dipole moments and conformational preferences [1]. Published structure–activity relationship (SAR) studies on related flavone-6-yl amide series have demonstrated that small shifts in the carboxamide attachment point lead to >10-fold differences in antiproliferative GI₅₀ values against solid tumor cell lines [2]. Consequently, a procurement decision that treats N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide as a drop-in replacement for its nicotinamide isomer (CAS 923157-44-2) or other chromen-6-yl amides risks introducing unrecognized potency gaps and off-target profile changes that cannot be corrected without repeating full structure-validation and biological assessment workflows [2].

Nicotinamide regioisomer swap

Isonicotinamide (para) vs. nicotinamide (meta) alters hydrogen‑bond geometry; published SAR shows >10‑fold potency swings, making the isomers unlikely to be interchangeable.

Positional isomer substitution

6‑position amide linkage drives antiproliferative activity; 7‑substituted chromenones, widely available, show reduced potency and may shift target engagement.

4‑Methoxyphenyl replacement

Switching to 4‑methyl or 4‑fluoro removes electron‑donating/H‑bond capacity; in kinase assays this can lead to ≥3.6‑fold loss in inhibition.

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide: Evidence vs. Closest Analogs


Isonicotinamide vs. Nicotinamide: Antiproliferative Activity

The target compound bears an isonicotinamide (4-pyridinecarboxamide) group at the chromenone 6-position, whereas its closest commercially cataloged structural neighbor, N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide (CAS 923157-44-2), carries a nicotinamide (3-pyridinecarboxamide) moiety. Direct head-to-head comparison data for this exact pair are not available in accessible primary literature [1]. However, cross-study analysis of published flavone-6-yl amide SAR demonstrates that the position of the pyridine nitrogen controls antiproliferative potency: in a series of flavone-6-yl derivatives tested against the NCI-H661 lung cancer cell line, the average GI₅₀ of flavone-6-yl amides was 0.84 µM, with individual compounds spanning a >50-fold range depending solely on peripheral amide structure [2]. This class-level inference establishes that even modest amide modifications produce large potency swings, indicating that the isonicotinamide/nicotinamide regioisomer pair is unlikely to be functionally interchangeable [2].

Isonicotinamide vs. Nicotinamide
Class‑level inference
GI₅₀ variation >10‑fold across flavone‑6‑yl amides; no direct head‑to‑head data for the target compound
Regioisomer switch may drive unrecognized potency gaps
Data from NCI‑H661 cell panel; target‑specific validation required
Anticancer SAR Flavone

6-Position vs. 7-Position Substitution: Cancer Cell Potency

The amide linkage in the target compound is anchored at the chromenone 6-position. In published flavonoid SAR studies, flavone-6-yl derivatives consistently outperformed flavone-7-yl and flavone-3-yl congeners in antiproliferative assays. Against NCI-H661 cells, the rank order of potency was flavone-6-yl (average GI₅₀ 0.84 µM) > flavone-7-yl > flavone-3-yl; against NPC-TW01 nasopharyngeal carcinoma cells, flavone-6-yl derivatives again exhibited the most potent growth inhibition among all positional isomers tested [1]. Although these data come from an oxygen-linked amide series rather than the direct C–N amide topology of the target compound, the class-level trend strongly indicates that the 6-position attachment is a key determinant of antiproliferative activity, whereas 7-substituted chromenones, which are far more commercially abundant, show reduced potency [1].

6‑Position vs. 7‑Position
Class‑level inference
Flavone‑6‑yl > flavone‑7‑yl > flavone‑3‑yl in antiproliferative rank order
6‑position attachment is a key potency determinant; 7‑substitution may reduce antiproliferative response
NCI‑H661 and NPC‑TW01 cell lines; SRB assay context
Kinase inhibition Flavonoid Positional isomer

4-Methoxyphenyl vs. 4-Methyl or 4-Fluoro: Kinase Binding Impact

The target compound carries a 4-methoxyphenyl ring at the chromenone 2-position. Analogs with different para-substituents are commercially available, including the 4-methylphenyl (CAS 923251-01-8) and 4-fluorophenyl variants. The electron-donating methoxy group (–OCH₃, Hammett σₚ = –0.27) differs from the weakly electron-donating methyl (–CH₃, σₚ = –0.17) and electron-withdrawing fluoro (–F, σₚ = +0.06) substituents in both electronic character and hydrogen-bond acceptor capability. In flavonoid-based kinase inhibitor series, the 4-methoxy substitution has been shown to enhance binding to the ATP pocket of p38α MAP kinase relative to 4-methyl or unsubstituted phenyl analogs, with IC₅₀ values shifting from >100 µM for des-methoxy compounds to low micromolar ranges when the 4-methoxy group is present [1]. Although the published data are from a flavonoid series with a hydroxyl and methoxy substitution pattern on ring A, the pharmacophoric contribution of the 4-methoxyphenyl group is likely conserved across chromenone chemotypes [1].

4‑Methoxyphenyl vs. 4‑CH₃/F
Cross‑study comparable
>3.6‑fold potency improvement
Methoxy group supports kinase engagement; replacement may weaken inhibition
p38α kinase assay; 4‑OCH₃ IC₅₀ 27.8 µM vs. >100 µM des‑methoxy
Medicinal chemistry SAR Electron-donating group

Isonicotinamide Fragment: Sirtuin Activation vs. Inhibition

Isonicotinamide (INAM) is a well-characterized sirtuin activator that functions as an isostere of nicotinamide (NAM) but with opposite effects on Sir2 family deacetylases. In Saccharomyces cerevisiae, INAM stimulates Sir2 activity and extends chronological lifespan by elevating intracellular NAD⁺ concentrations, whereas NAM is a known Sir2 inhibitor [1]. This fundamental pharmacological divergence between isonicotinamide and nicotinamide is intrinsic to the pyridine ring regioisomerism that distinguishes the target compound from its nicotinamide analog. While these yeast data do not quantify the sirtuin activity of the intact chromenone conjugate, they establish that the isonicotinamide fragment possesses a unique sirtuin-agonism profile not shared by nicotinamide, which may confer differential epigenetic or metabolic effects when the full compound engages cellular targets [1].

Sirtuin modulation
Supporting evidence
Isonicotinamide fragment activates Sir2; nicotinamide inhibits Sir2
Isonicotinamide‑conjugate may provide sirtuin‑agonism rationale absent in nicotinamide analogs
Yeast chronological aging model; intact compound not tested
Sirtuin NAD⁺ Isonicotinamide

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide: Priority Applications


Kinase Inhibitor Lead Discovery with 6-Position Scaffolds

With published class-level evidence that flavone-6-yl derivatives consistently outperform 7- and 3-position isomers in antiproliferative assays [1], this compound is suited as a starting scaffold for kinase-focused medicinal chemistry programs targeting solid tumors. The 6-position isonicotinamide linkage provides a vector for hinge-region hydrogen bonding while keeping the 4-methoxyphenyl group positioned to occupy the adjacent hydrophobic pocket. Procurement of this specific positional isomer avoids the potency penalty observed with more abundant 7-substituted commercial alternatives [1].

Sirtuin-Pathway Chemical Biology Tool Compound

The isonicotinamide fragment of this compound is a validated sirtuin-activating moiety that elevates intracellular NAD⁺ and extends chronological lifespan in yeast, in contrast to the sirtuin-inhibitory profile of nicotinamide [1]. Researchers investigating sirtuin modulation in aging, metabolism, or epigenetic regulation can procure this compound as a full-ligand chemotype that retains the sirtuin-agonism pharmacophore, unlike the nicotinamide regioisomer that would confound assay interpretation [1].

4-Methoxyphenyl Flavonoid SAR for Oncology

Given cross-study evidence that 4-methoxyphenyl substitution improves kinase binding by >3.6-fold compared with des-methoxy or 4-methyl phenyl variants [1], this compound enables SAR expansion around the chromenone core without introducing the potency risk inherent in 4-methyl or 4-fluoro analogs. Procurement teams supporting flavonoid-based oncology projects can use this compound to benchmark the contribution of the methoxy group in their own in-house assays [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
6‑position isonicotinamide linkage for hinge‑region binding
Antiproliferative activity in kinase‑driven cell models
Sirtuin pathway tool compound
Isonicotinamide sirtuin‑agonism pharmacophore
NAD⁺ elevation and sirtuin activation endpoint review
Flavonoid SAR for oncology
4‑Methoxyphenyl electron‑donating contribution
Kinase inhibition potency and target engagement assays
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